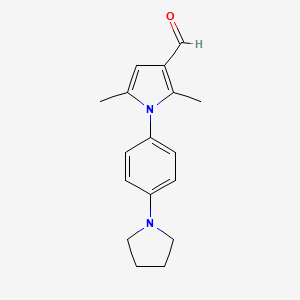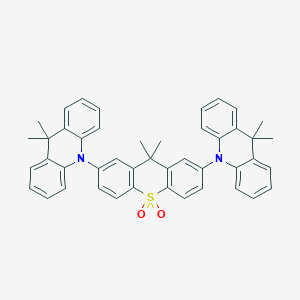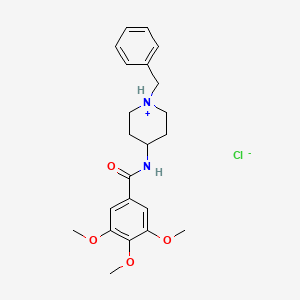
1H-Indazol-3-amine, N-(3-(2,6-dimethyl-1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine is a chemical compound with the molecular formula C17H26N4. It is a derivative of indazole and piperidine, which are both significant in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine typically involves the reaction of 1H-indazole-3-amine with 3-(2,6-dimethyl-1-piperidyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the indazole or piperidine rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine
- 3-(Dimethylamino)-1-propylamine
- Piperidine derivatives
Uniqueness
N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine is unique due to its specific combination of the indazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98459-18-8 |
|---|---|
Molecular Formula |
C17H26N4 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-8-14(2)21(13)12-6-11-18-17-15-9-3-4-10-16(15)19-20-17/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
WGOFCCGLYQIQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCCNC2=NNC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



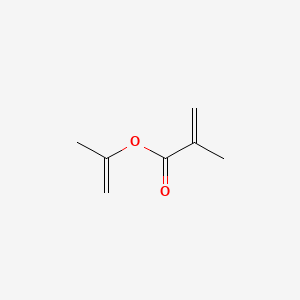
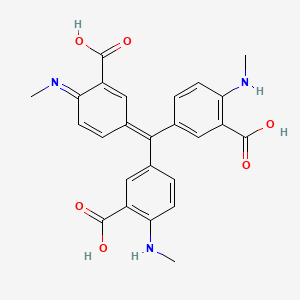
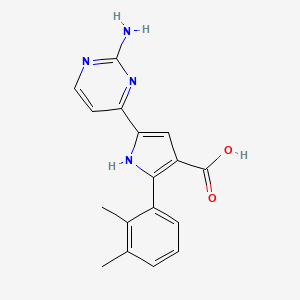
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
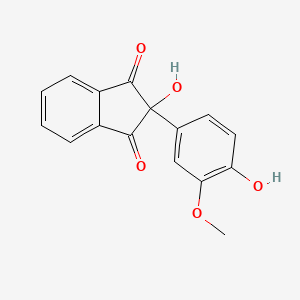
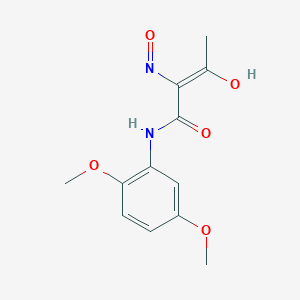
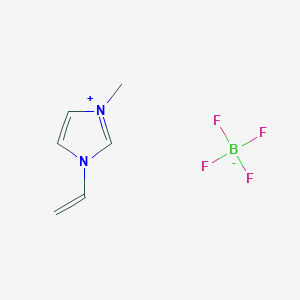

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)
